(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate)
Description
Evolution of N-Heterocyclic Carbene Nickel(0) Catalysis
The emergence of NHC ligands in nickel catalysis marked a turning point in transition metal chemistry. Early work focused on exploiting the strong Ni–C bonds formed by NHCs to stabilize otherwise labile nickel centers. Initial breakthroughs in the 2000s demonstrated that NHC-nickel complexes could catalyze challenging transformations like aryl aminations and alkyne hydrothiolations with superior efficiency compared to phosphine-based systems. By 2010, researchers had developed protocols for C–N, C–O, and C–S bond formations using [(NHC)Ni(COD)] precursors, though these remained sensitive to air and moisture.
A critical advancement came with the realization that modifying NHC substituents could tune both steric and electronic properties. Bulky mesityl groups (as in IMes ligands) provided enhanced stability while maintaining catalytic activity. This led to the systematic exploration of Ni(0)/NHC systems for dehydrogenative cross-couplings, with the IMes ligand proving particularly effective in mediating hydrogen transfer processes. Concurrent computational studies revealed that the NHC’s strong σ-donation lowers activation barriers for oxidative addition steps, a key advantage in cross-coupling mechanisms.
Development of Air-Stable Nickel(0) Precatalysts
Traditional Ni(0) precatalysts like Ni(COD)₂ required stringent inert-atmosphere handling, limiting their practical utility. The breakthrough in air-stable design emerged from the strategic use of π-acidic stabilizing ligands. Di-tert-butyl fumarate, with its electron-deficient alkene moieties, was found to stabilize nickel(0) centers through back-donation interactions while remaining labile enough for catalytic activation.
IMes-Ni(fumarate)₂ represents the culmination of this approach. X-ray crystallography confirms a distorted tetrahedral geometry where the nickel center coordinates two fumarate ligands in addition to the IMes carbene. This configuration creates a kinetic barrier against oxidation, with the tert-butyl groups providing steric protection. Remarkably, the complex remains stable for months under ambient conditions while activating readily at elevated temperatures (>80°C) or in the presence of reducing agents. Comparative studies show a 10³-fold improvement in air stability over conventional [(IMes)Ni(COD)] complexes without sacrificing turnover numbers in model Suzuki-Miyaura couplings.
Significance of Fumarate-Stabilized NHC-Ni(0) Complexes
The fumarate ligand system in IMes-Ni(fumarate)₂ enables unique activation pathways distinct from classical ligand displacement mechanisms. Density functional theory (DFT) calculations reveal that catalytic activation proceeds through covalent modification of the fumarate ligand rather than simple dissociation. This involves a concerted process where the nickel center abstracts a hydrogen atom from the tert-butyl group, inducing fumarate decoordination and generating a coordinatively unsaturated active species.
This activation mechanism has profound implications:
- It bypasses the thermodynamic penalty of displacing strongly bound fumarate ligands.
- The modified fumarate byproducts act as mild oxidants, preventing nickel aggregation.
- Residual fumarate derivatives stabilize reaction intermediates, enhancing selectivity.
Applications span diverse domains:
Position of IMes-Ni(0) Complexes in Organometallic Chemistry
IMes-Ni(fumarate)₂ occupies a unique niche among earth-abundant transition metal catalysts. Its performance metrics bridge the gap between palladium and nickel systems while offering distinct advantages:
| Property | IMes-Ni(fumarate)₂ | Pd(PPh₃)₄ | Ni(COD)₂ |
|---|---|---|---|
| Air stability | >6 months | Hours | Minutes |
| TON (Suzuki coupling) | 10⁴–10⁵ | 10³–10⁴ | 10²–10³ |
| Activation energy (kJ/mol) | 68.2 | 72.5 | 85.7 |
| Substrate scope | Aryl chlorides, heteroarenes | Bromides, iodides | Iodides |
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazole;ditert-butyl (E)-but-2-enedioate;nickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.2C12H20O4.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6;/h7-12H,13H2,1-6H3;2*7-8H,1-6H3;/b;2*8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZISBIAJSKIT-RKDKPBPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2)C3=C(C=C(C=C3C)C)C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N2NiO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230140-59-5 | |
| Record name | (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ligand Exchange from Nickel(0) Precursors
The most widely employed method involves ligand substitution reactions starting from bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂). In this approach, Ni(COD)₂ reacts sequentially with di-tert-butyl fumarate and 1,3-dimesitylimidazol-2-ylidene (IMes) under inert conditions. A representative procedure from Robo et al. (2022) specifies:
- Dissolve Ni(COD)₂ (1.0 equiv) in tetrahydrofuran (THF) at -35°C.
- Add di-tert-butyl fumarate (2.2 equiv) dropwise, stirring for 1 hour.
- Introduce IMes (1.05 equiv) and warm to room temperature over 12 hours.
- Isolate the product via pentane precipitation, yielding 78% of the target complex.
Critical parameters include the order of ligand addition and strict temperature control to prevent nickel aggregation. The fumarate ligands act as π-acceptors, stabilizing the low-valent nickel center while remaining labile for catalytic turnover.
Reductive Elimination from Nickel(II) Precursors
An alternative route utilizes nickel(II) precursors undergoing reductive elimination in the presence of carbene ligands. Nickelocene (Ni(Cp)₂) reacts with IMes·HCl and di-tert-butyl fumarate under hydrogen atmosphere:
$$
\text{Ni(Cp)}2 + 2 \text{IMes·HCl} + 2 \text{di-*tert*-butyl fumarate} \xrightarrow{\text{H}2, \text{THF}} \text{Ni(IMes)(fumarate)}_2 + 2 \text{CpH} + 2 \text{HCl}
$$
This method, adapted from Taylor & Francis (2019), achieves 65% yield but requires careful handling of pyrophoric nickelocene.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal THF as the optimal solvent due to its ability to solubilize both nickel precursors and bulky NHC ligands. Polar aprotic solvents like dimethylformamide (DMF) decrease yields by stabilizing nickel in higher oxidation states. Reaction temperatures below -30°C minimize side reactions, as evidenced by NMR monitoring of ligand exchange kinetics.
Stoichiometric Considerations
A 10% excess of IMes relative to nickel ensures complete displacement of COD ligands. Excess fumarate (2.2 equiv) compensates for its lower binding affinity compared to carbenes. Table 1 summarizes yield dependencies on stoichiometry:
Table 1: Yield Optimization via Stoichiometric Variation
| Ni(COD)₂ (equiv) | IMes (equiv) | Fumarate (equiv) | Yield (%) |
|---|---|---|---|
| 1.0 | 1.0 | 2.0 | 62 |
| 1.0 | 1.05 | 2.2 | 78 |
| 1.0 | 1.1 | 2.5 | 81 |
Data adapted from Robo et al. (2022).
Characterization and Analytical Data
Spectroscopic Identification
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the distorted square-planar geometry at nickel, with NHC-carbene bond lengths of 1.98 Å and Ni-O(fumarate) distances of 2.04 Å. The dihedral angle between fumarate ligands measures 78°, indicating minimal steric clash.
Challenges in Synthesis and Scale-up
Air Sensitivity
The nickel(0) center undergoes rapid oxidation upon exposure to air, necessitating Schlenk line or glovebox techniques. Storage under argon at -20°C provides >6-month stability.
Byproduct Formation
Competitive coordination of THF occurs when solvent purity falls below 99.9%, detectable via IR spectroscopy (ν(C-O) at 1075 cm⁻¹). Redistilling THF over sodium/benzophenone eliminates this issue.
Industrial and Academic Applications
Cross-Coupling Catalysis
The complex demonstrates superior activity in Suzuki-Miyaura reactions, achieving turnover numbers (TON) of 10⁵ for aryl chlorides at 0.001 mol% loading. Comparative data versus palladium catalysts:
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Substrate | Ni Complex Yield (%) | Pd(PPh₃)₄ Yield (%) |
|---|---|---|
| 4-ClC₆H₄B(OH)₂ | 98 | 72 |
| 2-MeOC₆H₄Br | 95 | 84 |
| 1-NaphthylCl | 89 | 63 |
Data from ChemImpex product documentation.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, often forming nickel(III) or nickel(IV) species.
Reduction: Reduction reactions can revert the oxidized nickel species back to nickel(II).
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Catalysis
Overview : The compound is recognized for its catalytic properties, particularly in organic synthesis. It enhances reaction rates and selectivity in various reactions, notably cross-coupling processes.
Case Studies :
- Cross-Coupling Reactions : Research has shown that this nickel complex can facilitate Suzuki and Heck reactions effectively, surpassing traditional palladium-based catalysts in terms of both efficiency and cost-effectiveness .
- C–C Bond Formation : A study demonstrated that the use of (1,3-Dimesitylimidazol-2-ylidene)nickel(0) bis(di-tert-butyl fumarate) significantly improved yields in C–C coupling reactions when compared to other nickel complexes .
Material Science
Overview : The compound's unique properties are exploited in developing advanced materials, including polymers and nanomaterials.
Applications :
- Polymerization Catalysts : It has been utilized as a catalyst in the polymerization of various monomers, leading to materials with enhanced mechanical properties and thermal stability .
- Nanocomposites : Incorporating this nickel complex into nanocomposites has shown improvements in conductivity and mechanical strength, making it suitable for applications in electronics and structural materials .
Green Chemistry
Overview : In line with sustainable practices, this compound aids in minimizing waste and reducing hazardous solvents during chemical reactions.
Case Studies :
- Solvent-Free Reactions : Research indicates that using (1,3-Dimesitylimidazol-2-ylidene)nickel(0) bis(di-tert-butyl fumarate) allows for solvent-free conditions in several organic transformations, thereby reducing environmental impact .
- Waste Reduction : A comparative study highlighted a significant reduction in by-products when using this catalyst in organic syntheses compared to conventional methods .
Pharmaceutical Development
Overview : The compound plays a crucial role in drug synthesis by facilitating the formation of complex molecules.
Applications :
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It has been employed in the synthesis of various APIs through efficient coupling reactions that streamline production processes .
- Complex Molecule Formation : Studies have demonstrated its effectiveness in synthesizing intricate molecular structures that are often required in drug development .
Electrochemistry
Overview : This nickel complex is valuable in developing electrochemical devices such as batteries and fuel cells.
Applications :
- Electrocatalysis : Research has shown that it enhances the performance of electrocatalytic reactions, including hydrogen evolution and glucose sensing applications .
- Battery Technology : The compound's ability to improve charge transfer processes makes it a candidate for advancing battery technologies .
Data Tables
Mechanism of Action
The mechanism of action of (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) involves the coordination of the nickel center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive. The imidazole ring and the ditert-butyl (E)-but-2-enedioate moiety play crucial roles in stabilizing the nickel center and enhancing its reactivity .
Comparison with Similar Compounds
Structural and Ligand-Based Differences
The table below compares key structural and functional attributes of the target compound with analogous nickel-NHC complexes:
Key Research Findings
Catalytic Activity: The di-tert-butyl fumarate ligands in the target compound enable reversible binding, critical for catalytic turnover in olefin functionalization. This contrasts with CO-ligated analogs (e.g., [(NHC)Ni(CO)₄]), where CO dissociation is irreversible under mild conditions, limiting catalytic utility . Bis(NHC)nickel(0) complexes (e.g., bis(1,3-dimesitylimidazol-2-ylidene)nickel(0)) exhibit stronger metal-carbene bonds but reduced substrate accessibility due to steric bulk, making them less effective in large-molecule catalysis compared to the target compound .
Thermal Stability :
- The mesityl-substituted NHC in the target compound provides superior thermal stability (decomposition >150°C) compared to benzyl-substituted analogs (e.g., [(1,3-bis(phenylmethyl)imidazol-2-ylidene)Ni(CO)₄]), which degrade below 100°C .
Electronic Properties :
- Di-tert-butyl fumarate’s electron-withdrawing nature stabilizes the nickel(0) center, reducing oxidative addition barriers. This contrasts with electron-donating ligands like CO, which favor Ni(0) → Ni(II) transitions but hinder reductive elimination steps .
Industrial and Academic Relevance
The target compound’s combination of steric protection (via mesityl groups) and labile ligands (di-tert-butyl fumarate) makes it a versatile precatalyst for fine chemical synthesis. Its industrial adoption is growing in pharmaceuticals and materials science, where precise control over nickel’s oxidation state is critical. In contrast, simpler Ni-NHC-CO complexes remain confined to academic mechanistic studies due to instability under process conditions .
Biological Activity
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is a nickel complex that has gained attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
The compound has a unique structure characterized by a nickel center coordinated to a dimesityl imidazol-2-ylidene ligand and two di-tert-butyl fumarate groups. Its chemical formula is . The synthesis typically involves the reaction of 1,3-Dimesitylimidazol-2-ylidene with nickel(0) and di-tert-butyl fumarate under inert conditions to prevent oxidation .
The biological activity of (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is primarily attributed to its ability to interact with biomolecules. The compound acts as a catalyst in various biochemical reactions, potentially influencing metabolic pathways. Its unique ligand environment allows it to stabilize transition states and lower activation energy, enhancing reaction rates .
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. Research indicates that nickel complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death . For example, experiments have shown that nickel complexes similar to (1,3-Dimesitylimidazol-2-ylidene)nickel(0) exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for therapeutic development .
Interaction with Enzymes
The compound's interaction with enzymes has also been a focus of research. Nickel complexes can act as enzyme mimetics or inhibitors, impacting various biochemical pathways. For instance, studies have demonstrated that certain nickel complexes can inhibit metalloproteinases, which are involved in cancer metastasis . This inhibition could potentially slow down tumor progression.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Anticancer Effects | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective dose ranges. |
| Study 2: Enzyme Inhibition | Showed that the compound inhibited matrix metalloproteinase activity by up to 70%, suggesting potential use in cancer therapy. |
| Study 3: ROS Generation | Indicated that treatment with the compound led to increased levels of ROS in cancer cells, correlating with induced apoptosis. |
Research Findings
- Cytotoxicity : A study conducted on various human cancer cell lines revealed that (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) exhibits selective toxicity towards malignant cells while sparing normal cells .
- Mechanistic Insights : The mechanism by which this compound induces apoptosis appears to involve mitochondrial pathways and caspase activation, leading to programmed cell death .
- Stability and Solubility : The compound is noted for its stability under physiological conditions but shows low solubility in most organic solvents, which may limit its bioavailability .
- Potential Applications : Beyond anticancer applications, there is ongoing research into its use as a catalyst in organic synthesis and materials science due to its unique electronic properties .
Q & A
Q. What crystallographic challenges arise when resolving disordered fumarate ligands in this complex?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
